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Compound of Interest

Compound Name: 8-Bromoquinazolin-4-amine

Cat. No.: B595306

An In-depth Technical Guide on the Application of 8-Bromoquinazolin-4-amine as a Core
Building Block in Drug Discovery and Development

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the
core of numerous clinically approved drugs and investigational agents. Its versatile structure
allows for substitution at various positions, enabling the fine-tuning of pharmacological
properties. Among the plethora of quinazoline derivatives, 8-bromoquinazolin-4-amine has
emerged as a particularly valuable building block. The presence of a bromine atom at the 8-
position provides a reactive handle for a variety of palladium-catalyzed cross-coupling
reactions, facilitating the introduction of diverse chemical moieties and the exploration of
extensive chemical space. This strategic functionalization has led to the discovery of potent
inhibitors of key biological targets, particularly in the realm of oncology. This technical guide
provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic
potential of derivatives synthesized from the 8-bromoquinazolin-4-amine core, with a focus
on its application in the development of kinase inhibitors.

Synthetic Strategies for Derivatization

The synthetic utility of 8-bromoquinazolin-4-amine lies in the reactivity of the C-Br bond at the
8-position. This allows for the application of several powerful cross-coupling methodologies to
introduce aryl, heteroaryl, amino, and alkynyl groups, thereby generating diverse libraries of
compounds for biological screening.
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Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the 8-position of the quinazolin-4-amine scaffold is predominantly
achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a robust
and versatile approach to forming new carbon-carbon and carbon-nitrogen bonds.

Experimental Workflow for Derivatization of 8-Bromoquinazolin-4-amine
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Caption: General workflow for the derivatization of 8-bromoquinazolin-4-amine.

Detailed Experimental Protocols

The following are representative protocols for the key palladium-catalyzed cross-coupling
reactions utilized in the derivatization of 8-bromoquinazolin-4-amine.

1. Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl/Heteroaryl-quinazolin-4-amines
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This protocol is adapted from the synthesis of 8-(o-tolyl)quinazoline derivatives.[1]
e Materials:
o 8-Bromoquinazolin-4-amine
o Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)
o XPhos Pd G2 (0.05 equivalents)
o Potassium phosphate (KsPOa) (3.0 equivalents)
o 1,4-Dioxane and water (4:1 mixture)
o Nitrogen or Argon atmosphere
e Procedure:

o To a reaction vessel, add 8-bromoquinazolin-4-amine, the aryl/heteroaryl boronic
acid/ester, potassium phosphate, and the palladium catalyst.

o Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
o Add the degassed solvent mixture of 1,4-dioxane and water.

o Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction
progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the organic phase under reduced pressure and purify the crude product by
column chromatography on silica gel.

2. Buchwald-Hartwig Amination for the Synthesis of 8-Amino-quinazolin-4-amines

This is a representative protocol based on general Buchwald-Hartwig amination procedures.[2]
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e Materials:
o 8-Bromoquinazolin-4-amine
o Primary or secondary amine (1.2 equivalents)
o Pdz(dba)s (0.02 equivalents)
o Xantphos (0.04 equivalents)
o Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
o Anhydrous toluene or dioxane
o Nitrogen or Argon atmosphere
e Procedure:

o In a glovebox or under an inert atmosphere, charge a reaction vial with Pdz(dba)s,
Xantphos, and sodium tert-butoxide.

o Add 8-bromoquinazolin-4-amine and the corresponding amine.

o Add the anhydrous solvent.

o Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
o Monitor the reaction by TLC or LC-MS.

o After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter
through a pad of celite.

o Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the residue by flash column chromatography.

3. Sonogashira Coupling for the Synthesis of 8-Alkynyl-quinazolin-4-amines
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This protocol is based on general Sonogashira coupling conditions.[3]

o Materials:

o 8-Bromoquinazolin-4-amine

o Terminal alkyne (1.5 equivalents)

o Pd(PPhs)2Cl2 (0.03 equivalents)

o Copper(l) iodide (Cul) (0.06 equivalents)

o Triethylamine (TEA)

o Anhydrous N,N-dimethylformamide (DMF)

o Nitrogen or Argon atmosphere

e Procedure:

[¢]

Dissolve 8-bromoquinazolin-4-amine in a mixture of DMF and triethylamine under an
inert atmosphere.

o Add the terminal alkyne, followed by Pd(PPhs)2Cl2 and Cul.

o Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-18 hours.

o Monitor the reaction progress by TLC or LC-MS.

o Once the starting material is consumed, pour the reaction mixture into water and extract
with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

o Purify the crude product by column chromatography.
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Pharmacological Activity and Structure-Activity
Relationships (SAR)

Derivatives of 8-bromoquinazolin-4-amine have shown significant potential as inhibitors of
various protein kinases implicated in cancer progression, such as Epidermal Growth Factor
Receptor (EGFR) and Aurora Kinases. The 8-position substitution plays a crucial role in
modulating the potency and selectivity of these compounds.

Inhibition of PD-1/PD-L1 Interaction

A series of 8-(o-tolyl)quinazoline derivatives have been synthesized and evaluated for their
ability to inhibit the PD-1/PD-L1 interaction, a key immune checkpoint in cancer. The following
table summarizes the 1Cso values for selected compounds from this series.[1]

R Group on the ICso0 (nM) for PD-1/PD-L1
Compound ID . . e

Quinazoline Core Inhibition

8-(o-tolyl) with a specific
A2 ( 2 P 37.68

aminol tail

8-(o-tolyl) with a
A5 23.78
dihydroxyaminol tail

8-(o-tolyl) with an acetamido-
A9 ) ] 61.37
aminol tail

8-(o-tolyl) with a methylated
A10 _ _ 44.78
aminol tail

8-(o-tolyl) with a simple amino
All ail 48.50
ai

8-(o-tolyl) with a dimethylamino
Al2 il 51.49
ai

Table 1: Inhibitory activity of 8-(o-tolyl)quinazoline derivatives against the PD-1/PD-L1
interaction.[1]
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The structure-activity relationship (SAR) from this series indicates that hydrophilic and flexible
groups at the tail, particularly those containing hydroxyl and secondary amine functionalities,
are crucial for potent inhibitory activity.[1]

Antimicrobial and Cytotoxic Activities

The presence of a bromine atom at the 6 and/or 8-position of the quinazolinone ring has been
shown to enhance antimicrobial and cytotoxic activities. While specific data for a series derived
solely from 8-bromoquinazolin-4-amine is limited, studies on related bromo-substituted
quinazolines and quinazolinones demonstrate their potential. For instance, 6,8-dibromo-2-((3,5-
dichlorophenyl)amino)quinazolin-4(3H)-one has been synthesized as a potential inhibitor of
methicillin-resistant Staphylococcus aureus (MRSA).[4]

Targeted Signaling Pathways in Cancer

Many derivatives of 8-bromoquinazolin-4-amine are designed as kinase inhibitors. Two of the
most relevant targets in cancer therapy are the Epidermal Growth Factor Receptor (EGFR) and
Aurora Kinases.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and
differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR Signaling Pathway and Inhibition
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Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline
derivatives.

Aurora Kinase Signhaling and Cell Cycle Regulation

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.
Their overexpression is common in various cancers, making them attractive therapeutic
targets.

Aurora Kinase in Cell Cycle Regulation and its Inhibition
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Caption: Role of Aurora kinases in the cell cycle and their inhibition by quinazoline-based

compounds.

Conclusion
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8-Bromoquinazolin-4-amine represents a highly valuable and versatile building block in
medicinal chemistry. Its strategic bromine substitution enables the facile introduction of a wide
array of chemical functionalities through robust and well-established palladium-catalyzed cross-
coupling reactions. This has led to the development of novel compounds with significant
therapeutic potential, particularly as inhibitors of protein kinases and immune checkpoints. The
continued exploration of the chemical space around the 8-bromoquinazolin-4-amine core
holds great promise for the discovery of next-generation targeted therapies for cancer and
other diseases. The detailed protocols and structure-activity relationship insights provided in
this guide serve as a valuable resource for researchers dedicated to advancing the field of drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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